propanedinitrile CAS No. 647839-87-0](/img/structure/B12603381.png)
[(5-Fluoropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoropyridin-2-yl)methylpropanedinitrile is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This can be achieved through various methods, including the Umemoto reaction and the Balts-Schiemann reaction . These reactions often require specific reagents and conditions to ensure the successful incorporation of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents plays a crucial role in the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
(5-Fluoropyridin-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, especially involving the fluorine atoms, are common and can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different fluorinated pyridine derivatives, while substitution reactions can produce a range of new compounds with modified properties .
Aplicaciones Científicas De Investigación
(5-Fluoropyridin-2-yl)methylpropanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (5-Fluoropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, making it effective in various applications. The exact molecular targets and pathways depend on the specific use and context of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with fewer fluorine atoms.
3,3,3-Trifluoropropylamine: Contains the trifluoropropyl group but lacks the pyridine ring.
Pentafluoropyridine: A highly fluorinated pyridine with different properties.
Uniqueness
(5-Fluoropyridin-2-yl)methylpropanedinitrile is unique due to its combination of fluorinated pyridine and trifluoropropyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
647839-87-0 |
|---|---|
Fórmula molecular |
C12H9F4N3 |
Peso molecular |
271.21 g/mol |
Nombre IUPAC |
2-[(5-fluoropyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9F4N3/c13-9-1-2-10(19-6-9)5-11(7-17,8-18)3-4-12(14,15)16/h1-2,6H,3-5H2 |
Clave InChI |
HBKRDHLELDQYBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1F)CC(CCC(F)(F)F)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


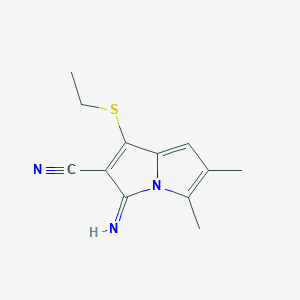
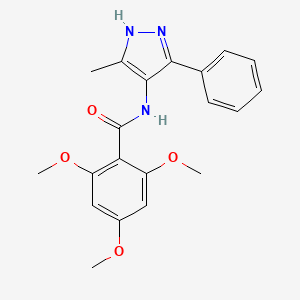
![6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12603309.png)
![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)
![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)

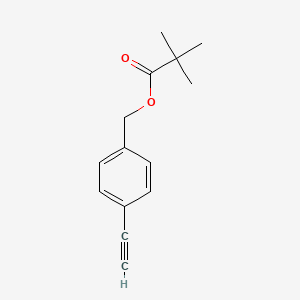

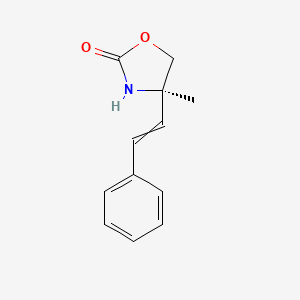
propanedinitrile](/img/structure/B12603344.png)

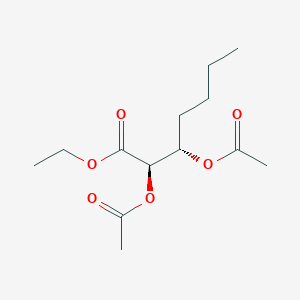

![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)
